molecular formula C14H18N2O2 B13906005 Tert-butyl 2-(1-methylindazol-6-YL)acetate

Tert-butyl 2-(1-methylindazol-6-YL)acetate

Cat. No.: B13906005
M. Wt: 246.30 g/mol
InChI Key: KWLLRWJRGDGNPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(1-methylindazol-6-yl)acetate is a chemical intermediate of significant interest in medicinal chemistry and drug discovery research. It features an indazole core, a privileged scaffold commonly found in biologically active compounds, which is further functionalized with an acetic acid tert-butyl ester moiety. This structure is highly valuable for the synthesis of more complex molecules, particularly for constructing compound libraries aimed at discovering new therapeutic agents. Similar indazole-acetate derivatives have been documented in scientific literature for their role in the development of potential treatments for a range of conditions, including neurological disorders and cancer . The tert-butyl ester group serves as a common protecting group for carboxylic acids, offering stability during synthetic sequences and allowing for selective deprotection under mild acidic conditions to generate the free acid for further coupling reactions. Researchers utilize this compound as a key building block to generate novel acetamide derivatives and other molecular entities for high-throughput screening and structure-activity relationship (SAR) studies. The specific inclusion of the N-1 methyl group on the indazole ring can influence the compound's physicochemical properties and its binding affinity to biological targets. Handling of this material should be conducted by trained professionals in a laboratory setting with appropriate engineering controls. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

tert-butyl 2-(1-methylindazol-6-yl)acetate

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)8-10-5-6-11-9-15-16(4)12(11)7-10/h5-7,9H,8H2,1-4H3

InChI Key

KWLLRWJRGDGNPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC2=C(C=C1)C=NN2C

Origin of Product

United States

Synthetic Methodologies and Strategies for Tert Butyl 2 1 Methylindazol 6 Yl Acetate

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of tert-butyl 2-(1-methylindazol-6-yl)acetate reveals several plausible disconnection points, guiding the formulation of a convergent and efficient synthetic strategy. The primary disconnections involve the ester linkage and the bonds to the indazole core, specifically at the N-1 and C-6 positions.

The most logical retrosynthetic approach involves three key bond cleavages:

C-O bond of the tert-butyl ester: This leads back to the corresponding carboxylic acid, (1-methylindazol-6-yl)acetic acid, and tert-butanol (B103910) or a tert-butyl source. This disconnection is favorable due to the numerous well-established methods for esterification.

N-CH3 bond at the N-1 position of the indazole: This disconnection points to a 6-substituted-1H-indazole precursor, which can be methylated. The regioselectivity of this N-alkylation is a critical consideration.

C-C bond at the C-6 position: This disconnection breaks the bond between the indazole ring and the acetic acid moiety, leading to a 6-functionalized-1-methylindazole and a two-carbon synthon for the acetate (B1210297) side chain.

Based on these disconnections, a forward synthesis would entail the construction of the 1-methylindazole (B79620) core, followed by the introduction of the acetic acid side chain at the C-6 position, and finally, esterification to form the tert-butyl ester. Alternatively, the acetic acid side chain could be introduced prior to the N-methylation of the indazole ring.

Alkylation Strategies for the Indazole Nitrogen Atom (N-1)

The N-alkylation of the indazole ring is a pivotal step in the synthesis of this compound. Direct alkylation of 1H-indazoles can often lead to a mixture of N-1 and N-2 substituted products. beilstein-journals.org Therefore, achieving high regioselectivity for the N-1 position is paramount.

Several factors influence the regioselectivity of indazole N-alkylation, including the nature of the substituent on the indazole ring, the choice of base, solvent, and the alkylating agent. Studies have shown that for certain substituted indazoles, specific conditions can highly favor the formation of the N-1 isomer. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been reported to provide high N-1 selectivity for the alkylation of various C-3 substituted indazoles. nih.gov The choice of base and solvent can significantly impact the reaction's outcome.

Base Solvent Alkylating Agent N-1:N-2 Ratio Yield (%)
NaHTHFMethyl Iodide>99:1High
K2CO3DMFMethyl Iodide~1:1Moderate
Cs2CO3Acetonitrile (B52724)Methyl IodideVariableModerate to High

This table presents representative data for the N-methylation of substituted indazoles, highlighting the influence of reaction conditions on regioselectivity.

For the synthesis of this compound, a judicious choice of these parameters is crucial to ensure the desired N-1 methylation of the indazole precursor.

Esterification Techniques for the Formation of the Tert-butyl Acetate Moiety

The formation of the tert-butyl ester is the final key transformation in the proposed synthetic route. The tert-butyl ester group is a widely used protecting group for carboxylic acids due to its stability under various conditions and its facile removal under acidic conditions. thieme.dethieme-connect.com

Several methods are available for the synthesis of tert-butyl esters from carboxylic acids. Traditional methods include the reaction of the carboxylic acid with isobutylene (B52900) in the presence of a strong acid catalyst or the reaction with tert-butanol using a dehydrating agent. thieme-connect.com More contemporary and milder methods have also been developed.

One efficient method involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is generally high-yielding and proceeds under mild conditions. Another powerful technique is the use of tert-butyl 2,2,2-trichloroacetimidate in the presence of a Lewis acid catalyst, which also provides the desired tert-butyl ester in good yields. researchgate.net Recently, a simple and powerful tert-butylation of carboxylic acids using bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst and tert-butyl acetate as both the solvent and tert-butylating agent has been reported. organic-chemistry.org This method offers high yields and fast reaction times. organic-chemistry.orgnii.ac.jp

Reagent Catalyst/Conditions Advantages
IsobutyleneH₂SO₄Cost-effective
tert-ButanolDCC, DMAPMild conditions
Boc₂ODMAPHigh yield, mild conditions
tert-Butyl 2,2,2-trichloroacetimidateBF₃·OEt₂Good for sensitive substrates
tert-Butyl acetateTf₂NHHigh yield, fast reaction

This table summarizes common methods for the formation of tert-butyl esters from carboxylic acids.

The choice of esterification method for the synthesis of this compound would depend on the stability of the (1-methylindazol-6-yl)acetic acid precursor and the desired reaction scale.

Synthetic Routes Involving Functionalization at the Indazole C-6 Position

The introduction of the acetic acid moiety at the C-6 position of the 1-methylindazole core is a critical step that can be achieved through various synthetic strategies.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.govwikipedia.org In the context of indazole chemistry, a directing group at a suitable position can facilitate the deprotonation of the adjacent C-H bond by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. For functionalization at the C-6 position, a directing group at either the C-5 or C-7 position would be required. While direct C-6 metalation can be challenging, related strategies involving halogen-metal exchange of a 6-halo-1-methylindazole followed by reaction with a suitable electrophile, such as a protected haloacetic acid derivative, are viable.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Negishi, and Heck reactions, are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.govyoutube.comyoutube.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. For the synthesis of this compound, a 6-halo-1-methylindazole could be coupled with a suitable organometallic reagent bearing the tert-butyl acetate moiety. For instance, a Suzuki coupling with a boronic ester derivative of tert-butyl acetate could be employed.

Reaction Starting Material (Indazole) Coupling Partner Catalyst
Suzuki-Miyaura6-Bromo-1-methylindazole(2-(tert-butoxy)-2-oxoethyl)boronic acid, pinacol (B44631) esterPd(PPh₃)₄
Stille6-Iodo-1-methylindazoleTributyl(2-(tert-butoxy)-2-oxoethyl)stannanePd(PPh₃)₄
Negishi6-Bromo-1-methylindazole(2-(tert-butoxy)-2-oxoethyl)zinc chloridePdCl₂(dppf)

This table illustrates potential cross-coupling strategies for the functionalization of the indazole C-6 position.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. masterorganicchemistry.commasterorganicchemistry.com The indazole ring system can undergo electrophilic substitution, with the position of substitution being influenced by the existing substituents on the ring. The N-1 methyl group is an activating group and directs substitution to the ortho and para positions. However, achieving selective substitution at the C-6 position via EAS can be challenging due to the potential for substitution at other positions.

Friedel-Crafts acylation or alkylation reactions could potentially be used to introduce the acetate side chain. lkouniv.ac.in For example, a Friedel-Crafts acylation of 1-methylindazole with a suitable acylating agent, followed by reduction, could provide the desired product. However, the regioselectivity of such reactions on the 1-methylindazole system would need to be carefully controlled.

Optimization of Reaction Conditions and Yields

N-Alkylation: Screening of different bases (e.g., NaH, K₂CO₃, Cs₂CO₃), solvents (e.g., THF, DMF, acetonitrile), temperatures, and reaction times to maximize the yield and regioselectivity for the N-1 isomer.

C-6 Functionalization: For cross-coupling reactions, optimization of the catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions. The choice of the organometallic coupling partner can also significantly impact the reaction outcome.

Stereoselective and Regioselective Synthetic Approaches to Analogues

The synthesis of analogues of this compound with controlled stereochemistry and regiochemistry is crucial for exploring structure-activity relationships in medicinal chemistry. While specific stereoselective syntheses for the parent compound are not extensively documented in publicly available literature, analogous strategies for related indazole derivatives provide a roadmap for achieving chiral and site-specific modifications.

Stereoselective Approaches:

Enantioselective synthesis of indazole derivatives often focuses on the introduction of chiral centers at the C3 position or on side chains attached to the indazole core. A notable strategy involves the copper-hydride (CuH) catalyzed C3-selective allylation of 1H-N-(benzoyloxy)indazoles. This method allows for the creation of C3-allyl 1H-indazoles with quaternary stereocenters in high enantioselectivity. acs.orgmit.eduresearchgate.net The reaction proceeds through a Zimmerman-Traxler-type transition state, where the stereochemistry is dictated by the chiral ligand on the copper catalyst. acs.orgmit.eduresearchgate.net This approach could be adapted to introduce chiral alkyl groups at the C3 position of a suitable 1-methylindazole precursor, which could then be further elaborated to the desired acetate side chain at the C6 position.

Another potential avenue for stereoselectivity lies in the asymmetric functionalization of a pre-existing side chain. For instance, if an analogue with a chiral center on the acetate moiety is desired, asymmetric hydrogenation or enzymatic resolution of a corresponding unsaturated precursor could be employed.

Regioselective Approaches:

Regioselectivity in the synthesis of indazole derivatives is a well-explored area, particularly concerning N-alkylation and C-H functionalization. The N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers. However, regioselective N-methylation to favor the desired N1 isomer, as in this compound, can be achieved by carefully selecting the reaction conditions. The use of specific bases and solvents can significantly influence the N1/N2 ratio. beilstein-journals.orgresearchgate.netnih.gov For instance, the combination of sodium hydride in tetrahydrofuran has been shown to favor N1 alkylation for a range of substituted indazoles. beilstein-journals.orgresearchgate.net

Regiocontrolled functionalization of the benzene (B151609) ring of the indazole scaffold, particularly at the C6 position, is critical for the synthesis of the target compound and its analogues. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective introduction of functional groups. nih.govmdpi.com Palladium-catalyzed direct arylation of the C6 position of N-methyl 7-azaindole (B17877) N-oxide has been reported, demonstrating the feasibility of selective functionalization of the six-membered ring. nih.gov While this is on an azaindole system, similar principles can be applied to indazoles. Manganese(I)-catalyzed ortho-alkenylation of 2-arylindazoles also highlights the potential for regioselective C-H functionalization. nih.gov For the synthesis of this compound, a key step would be the regioselective introduction of the acetic acid ester moiety at the C6 position of 1-methylindazole. This could potentially be achieved through a directed C-H functionalization approach or a more traditional multi-step sequence involving a pre-functionalized indazole.

A study on the regioselective alkylation of methyl indazole-3- or -7-carboxylates suggests that chelation can be a driving force for regioselectivity. nih.gov The placement of a substituent at a specific position can direct alkylation to a particular nitrogen atom. nih.gov

ApproachKey FeaturesPotential Application to Analogues
Enantioselective C3-Allylation CuH catalysis, creation of quaternary stereocenters, high enantioselectivity.Introduction of chiral alkyl groups at the C3 position.
Regioselective N-Alkylation Control of N1 vs. N2 isomers through reaction conditions (base, solvent).Selective synthesis of N1- or N2-methylated analogues.
Regioselective C-H Functionalization Transition-metal catalysis (Pd, Mn), direct introduction of functional groups at specific positions.Site-specific introduction of substituents on the benzene ring, such as at the C6 position.

Novel and Sustainable Synthetic Protocols for this compound

The development of novel and sustainable synthetic methods is a key focus in modern organic chemistry, aiming to reduce environmental impact and improve efficiency. For the synthesis of this compound, several innovative and green approaches can be envisioned based on recent advancements in synthetic methodology.

Novel Synthetic Protocols:

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.commdpi.comacs.org The synthesis of substituted indazoles has been successfully demonstrated using flow reactors. mdpi.comacs.org A flow-based approach to this compound could involve the telescoped synthesis of the 1-methylindazole core followed by in-line functionalization at the C6 position and subsequent esterification. This would minimize manual handling of intermediates and potentially reduce reaction times and improve yields. A unified continuous flow assembly line has been developed for the synthesis of highly substituted pyrazoles and pyrazolines, demonstrating the power of this technology for constructing heterocyclic cores and diversifying them in a modular fashion. mit.edu

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for a wide range of organic transformations. rsc.org This methodology could be applied to the C-H functionalization of the indazole ring under mild conditions, avoiding the need for high temperatures and stoichiometric reagents. rsc.org For instance, a photocatalytic approach could be developed for the introduction of the acetate side chain at the C6 position of 1-methylindazole.

Sustainable Synthetic Protocols:

Green Chemistry Approaches: The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgbenthamdirect.comresearchgate.netingentaconnect.comrsc.org For the synthesis of this compound, this could involve the use of greener solvents, such as bio-based solvents or water, and the development of catalyst-based approaches to replace stoichiometric reagents. acs.orgbenthamdirect.comresearchgate.netingentaconnect.comrsc.org The synthesis of 2-phenyl-2H-indazoles using sustainable heterogeneous copper oxide nanoparticles supported on activated carbon in a green solvent (PEG-400) has been reported, showcasing a greener alternative to traditional methods. acs.org

C-H Activation Strategies: As mentioned in the previous section, C-H activation represents a highly atom-economical and sustainable approach to the synthesis of functionalized molecules. nih.govmdpi.com By directly converting C-H bonds into C-C or C-X bonds, it minimizes the need for pre-functionalized starting materials and reduces the number of synthetic steps, thereby decreasing waste generation. A C-H activation strategy for the direct introduction of the CH₂COOtBu group onto the C6 position of 1-methylindazole would be a highly desirable and sustainable route.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and environmental benignity. While specific biocatalytic methods for the synthesis of this compound are not yet established, the potential for enzymatic transformations, such as regioselective functionalization or kinetic resolution of chiral analogues, remains an area for future exploration.

ProtocolKey FeaturesSustainability Benefits
Flow Chemistry Improved safety, scalability, and automation.Reduced waste, energy efficiency, and potential for process intensification.
Photoredox Catalysis Mild reaction conditions, use of visible light as a renewable energy source.Reduced energy consumption and avoidance of harsh reagents.
Green Solvents Use of environmentally benign solvents like water or bio-based alternatives.Reduced environmental pollution and health hazards.
Heterogeneous Catalysis Easy separation and recyclability of the catalyst.Reduced catalyst waste and improved process economics.
C-H Activation High atom economy, fewer synthetic steps.Reduced waste generation and use of resources.

Chemical Reactivity and Transformation Studies of Tert Butyl 2 1 Methylindazol 6 Yl Acetate

Hydrolysis and Transesterification Reactions of the Tert-butyl Ester

The tert-butyl ester group in Tert-butyl 2-(1-methylindazol-6-yl)acetate is a key reactive site, susceptible to cleavage under various conditions. This de-esterification is a critical step in synthetic pathways where the tert-butyl group serves as a protecting agent for the carboxylic acid moiety, (1-methylindazol-6-yl)acetic acid.

Acid-Catalyzed De-tert-butylation Mechanisms

Acid-catalyzed removal of the tert-butyl group is a common and efficient method for deprotection. The reaction typically proceeds via a mechanism involving protonation of the ester carbonyl oxygen, followed by the departure of a stable tert-butyl cation. This carbocation is then neutralized by eliminating a proton to form isobutylene (B52900) or by reacting with a nucleophile present in the medium.

Strong acids such as trifluoroacetic acid (TFA) are frequently employed, often used neat or in a solvent like dichloromethane (B109758) (DCM). d-nb.infoyoutube.com The reaction with TFA is known to generate tert-butyl trifluoroacetate (B77799) as a byproduct, which can potentially alkylate sensitive functional groups. d-nb.info To mitigate such side reactions, scavengers like water or triethylsilane are sometimes added.

Alternatively, Lewis acids can catalyze the cleavage. Reagents like zinc bromide (ZnBr₂) or titanium tetrachloride (TiCl₄) have been shown to be effective for deprotecting tert-butyl esters, often offering higher chemoselectivity in the presence of other acid-labile groups. youtube.commasterorganicchemistry.comnih.gov For instance, the cleavage of the similar tert-butyl 2-(1H-imidazol-1-yl)acetate has been successfully achieved using TiCl₄ in DCM under non-aqueous conditions. youtube.com

Table 1: Representative Conditions for Acid-Catalyzed De-tert-butylation of Aryl-acetic Acid Tert-butyl Esters

ReagentSolventTemperatureTypical Reaction TimeReference Compound
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature2-16 hGeneric Sulfonate Esters wikipedia.org
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temperature24 hN-(PhF)amino acid tert-butyl esters masterorganicchemistry.com
Titanium Tetrachloride (TiCl₄)Dichloromethane (DCM)-15 °C to 0 °C2 hImidazol-1-yl-acetic acid tert-butyl ester youtube.com

Base-Mediated Ester Cleavage

Saponification, or base-mediated ester cleavage, provides an alternative route to the corresponding carboxylic acid. This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. This process is effectively irreversible due to the formation of the resonance-stabilized carboxylate salt.

Strong bases like lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a mixture of water and an organic solvent such as tetrahydrofuran (B95107) (THF) or methanol (B129727) are standard conditions for this transformation. libretexts.org Lithium salts, in particular, have been noted to accelerate the hydrolysis of esters, potentially through the coordination of the lithium cation to the ester carbonyl group, which enhances its electrophilicity. mdpi.comnih.govnih.gov Studies on the basic hydrolysis of similar N-substituted indazole esters have demonstrated that this method effectively yields the corresponding carboxylic acids in good to excellent yields. masterorganicchemistry.com

Enzymatic Hydrolysis in Research Contexts

The use of enzymes, particularly lipases and esterases, for the hydrolysis of esters offers a mild and highly selective method for deprotection, often proceeding with high enantioselectivity. However, a review of the available scientific literature reveals a lack of specific studies on the enzymatic hydrolysis of this compound or closely related indazole-based esters. While enzymatic methods are well-established for a wide range of substrates, their application to this particular class of compounds remains an underexplored area of research.

Reactions at the Indazole Core of this compound

The indazole ring is an aromatic system that can undergo substitution reactions, allowing for further functionalization of the molecule.

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (EAS)

The indazole ring is generally considered electron-rich and readily undergoes electrophilic aromatic substitution reactions such as halogenation and nitration. libretexts.org The regioselectivity of these reactions on this compound is governed by the directing effects of the existing substituents: the N1-methyl group and the C6-CH₂CO₂tBu group. Both are activating, ortho-, para-directing groups. The N-methyl group strongly activates the pyrazole (B372694) ring portion, while the alkylacetate group at C6 activates the benzene (B151609) ring.

Based on these electronic effects and studies on related indazoles, electrophilic attack is predicted to occur preferentially at the C3, C5, and C7 positions. The C3 position is often the most reactive site in 1-alkylindazoles for electrophilic attack. nih.gov

Halogenation: Direct bromination or iodination of the indazole core is well-documented. Reagents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) are commonly used to introduce bromine or iodine, respectively, often with high regioselectivity for the C3 position. nih.gov Halogenation at C7 has also been reported, particularly for 2-substituted indazoles. nih.govmdpi.com

Nitration: Nitration can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. Studies on the nitration of 1-methylimidazole, a related heterocycle, show that nitration occurs on the imidazole (B134444) ring. For the 1-methylindazole (B79620) system, nitration is expected at the electron-rich positions of the indazole core.

Table 2: Examples of Electrophilic Aromatic Substitution on Indazole Derivatives

ReactionReagentSolventPosition of SubstitutionReference Compound
BrominationN-Bromosuccinimide (NBS)Acetonitrile (B52724)C32-Arylindazoles nih.gov
IodinationIodine / KOHDMFC36-Bromoindazole nih.gov
ChlorinationN-Chlorosuccinimide (NCS)WaterC32-Phenyl-2H-indazole nih.gov

Nucleophilic Aromatic Substitution

While classical nucleophilic aromatic substitution (SₙAr) typically requires an aromatic ring activated by strong electron-withdrawing groups, nih.gov modern palladium-catalyzed cross-coupling reactions serve as a powerful synthetic equivalent for substituting nucleophiles onto aromatic halides. If this compound were first halogenated (e.g., at the C3 or C7 position), the resulting halo-indazole could undergo a variety of C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an aryl halide. 3-Iodoindazoles and 7-bromoindazoles have been shown to be effective substrates for Suzuki coupling with various aryl and vinyl boronic acids, providing access to a wide range of 3- and 7-arylindazoles.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. Bromoindazoles at the 4-, 5-, and 6-positions have been successfully coupled with various primary and secondary amines using specialized palladium-phosphine ligand systems. libretexts.org This method would allow for the introduction of diverse amine functionalities onto the indazole core.

Cycloaddition Reactions Involving the Indazole System

The indazole ring system, containing both π-bonds and heteroatoms, can participate in cycloaddition reactions. While the synthesis of indazoles often involves [3+2] cycloadditions, the pre-formed indazole ring can also act as a reactant. A study has shown that 1-methylindazole can undergo a 1,3-dipolar cycloaddition reaction with a nitrilimine (C-acetyl-N-phenyl-nitrilimine), which is generated in situ. This reaction demonstrates the ability of the N1-C7a bond of the 1-methylindazole to act as a dipolarophile, leading to the formation of a novel fused heterocyclic system, specifically a 1,2,4-triazole (B32235) derivative. This type of reactivity highlights the potential of the indazole core to serve as a scaffold for constructing more complex polycyclic structures.

Oxidation and Reduction Chemistry of the Heterocyclic Ring

The chemical behavior of the indazole core within this compound is central to its reactivity profile. While specific studies on the oxidation and reduction of this exact molecule are not extensively documented in publicly available literature, the reactivity of the 1-methylindazole scaffold can be inferred from studies on related indazole derivatives.

Oxidation: The indazole ring system, being relatively electron-rich, is susceptible to oxidation, although it is generally more stable than the analogous indole (B1671886) system. Oxidation reactions can potentially target either the pyrazole or the benzene portion of the bicyclic structure, depending on the oxidant and reaction conditions. For instance, strong oxidizing agents have been shown to cleave the indazole ring. Milder oxidation of N-unsubstituted indazoles can lead to the formation of indazolones. In the case of this compound, the presence of the N-methyl group prevents the formation of N-hydroxyindazoles or indazolones via direct N-oxidation. However, oxidation of the benzene ring is a possibility, potentially leading to the formation of quinone-like structures, though this would require harsh conditions. It is important to note that the acetate (B1210297) side chain might also be susceptible to oxidation under certain conditions.

Reduction: The reduction of the indazole ring is also a feasible transformation. Catalytic hydrogenation of indazoles can lead to the saturation of the heterocyclic ring, yielding indoline-type structures. The specific conditions of the hydrogenation (catalyst, pressure, temperature) would determine the extent of reduction. For example, reduction of the pyrazole ring moiety would disrupt the aromaticity and significantly alter the electronic properties of the molecule. It is also conceivable that under specific conditions, the ester functionality of the acetate group could be reduced to an alcohol, although this would typically require more potent reducing agents than those used for the heterocyclic ring.

The following table summarizes potential oxidation and reduction reactions of the 1-methylindazole core, extrapolated from the behavior of related compounds.

Reaction TypeReagents and Conditions (Hypothetical)Potential Products
Oxidation Strong oxidants (e.g., KMnO4, O3)Ring-opened products
Milder oxidants (e.g., peroxy acids)Epoxides or diols on the benzene ring
Reduction Catalytic Hydrogenation (e.g., H2/Pd, PtO2)Tetrahydro- or hexahydroindazoles
Dissolving Metal Reduction (e.g., Na/NH3)Dihydroindazoles

Reactions Involving the Acetate Methylene (B1212753) Group

The methylene group (-CH2-) in the acetate side chain of this compound is activated by the adjacent carbonyl group of the ester. This activation makes the protons on this carbon atom acidic and susceptible to deprotonation by a suitable base, forming a carbanion or enolate intermediate. This reactivity is a cornerstone of many carbon-carbon bond-forming reactions.

Once deprotonated, the resulting enolate can participate in a variety of classical organic reactions. For example, it can act as a nucleophile in alkylation reactions with alkyl halides, leading to the introduction of various substituents at the alpha-position to the ester. It can also undergo aldol-type condensation reactions with aldehydes or ketones to form β-hydroxy esters, which can be further dehydrated to α,β-unsaturated esters.

Furthermore, the active methylene group can participate in acylation reactions with acyl chlorides or anhydrides to yield β-keto esters. These β-keto esters are versatile intermediates in organic synthesis. Claisen condensation with another ester molecule is also a potential reaction pathway, though intramolecular reactions of this type are not possible for this specific molecule.

The table below outlines some of the key potential reactions involving the acetate methylene group.

Reaction TypeReagentsGeneral Product Structure
Alkylation Base (e.g., LDA, NaH), Alkyl Halide (R-X)tert-butyl 2-(1-methylindazol-6-yl)-2-R-acetate
Aldol Condensation Base, Aldehyde/Ketone (R'COR'')tert-butyl 3-hydroxy-2-(1-methylindazol-6-yl)-3-R'-3-R''-propanoate
Acylation Base, Acyl Halide (R'COCl)tert-butyl 3-oxo-2-(1-methylindazol-6-yl)-3-R'-propanoate

Mechanistic Investigations of Key Transformations

For reactions involving the acetate methylene group , the mechanism invariably proceeds through the formation of an enolate intermediate. The choice of base is crucial; a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure complete and irreversible deprotonation, minimizing side reactions. The resulting enolate is a resonance-stabilized species with negative charge delocalized between the α-carbon and the carbonyl oxygen. In subsequent reactions, such as alkylation, the enolate acts as a nucleophile, with the α-carbon attacking the electrophilic carbon of the alkyl halide in an SN2-type mechanism.

Regarding the heterocyclic ring , the mechanisms of oxidation and reduction would follow pathways typical for aromatic heterocycles. For instance, electrophilic aromatic substitution on the benzene ring portion of the indazole would proceed via the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). The position of substitution (on the benzene ring) would be directed by the electronic effects of the fused pyrazole ring and the acetate substituent. Nucleophilic aromatic substitution is less common for such electron-rich systems unless activated by strong electron-withdrawing groups, which are absent in this molecule.

Thermal and Photochemical Stability in Various Research Environments

The stability of this compound under thermal and photochemical stress is a critical parameter for its handling, storage, and application in various research settings.

Thermal Stability: Generally, indazole derivatives exhibit good thermal stability. nih.gov The 1H-indazoles are known to be more thermodynamically stable than their 2H-isomers. rsc.org The tert-butyl ester group, however, can be susceptible to thermal decomposition, particularly at elevated temperatures, through a process of elimination to form isobutylene and the corresponding carboxylic acid. This decomposition is often acid-catalyzed. Therefore, prolonged heating, especially in the presence of acidic impurities, could lead to the degradation of the ester functionality. The stability would also be influenced by the solvent and the presence of other reagents.

Photochemical Stability: The photochemical behavior of indazoles has been a subject of interest. It has been demonstrated that 1H-indazoles can undergo photochemical rearrangement to form benzimidazoles under certain conditions, often involving excited-state tautomerization. nih.gov While the N-methylation in this compound would prevent this specific tautomerization pathway, the indazole ring itself possesses a chromophore that absorbs UV radiation. Prolonged exposure to UV light could potentially lead to other photochemical reactions, such as ring-opening or dimerization, although specific studies on this compound are lacking. The tert-butyl acetate moiety is generally considered photochemically stable under typical laboratory conditions.

The following table provides a qualitative summary of the expected stability of the compound.

ConditionEnvironmentExpected StabilityPotential Degradation Pathways
Thermal Neutral, inert atmosphereHighDecomposition of the tert-butyl ester at very high temperatures.
Acidic conditionsModerateAcid-catalyzed hydrolysis or elimination of the tert-butyl ester.
Photochemical UV irradiation in solutionModerate to LowPotential for photochemical rearrangement or degradation of the indazole ring.
Ambient light, solid stateHighGenerally stable under normal storage conditions.

Advanced Structural Elucidation and Spectroscopic Analysis

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's molecular formula. For Tert-butyl 2-(1-methylindazol-6-YL)acetate (Molecular Formula: C₁₄H₁₈N₂O₂), HRMS would provide a highly accurate mass measurement, typically to within 5 ppm. This allows for the confirmation of the elemental composition against the theoretical exact mass.

Analysis of the fragmentation pattern in the mass spectrum would further corroborate the proposed structure. Key expected fragments would likely arise from the cleavage of the tert-butyl group ([M-56]⁺), loss of the entire tert-butoxycarbonylmethyl group, and characteristic fissions of the indazole ring system. However, specific experimental HRMS data, including measured mass and fragmentation tables for this compound, have not been reported in the surveyed literature.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. A combination of one-dimensional and two-dimensional NMR experiments would be required for a complete assignment of all proton and carbon signals.

1D NMR (¹H, ¹³C, ¹⁵N) for Structural Confirmation

Detailed ¹H, ¹³C, and ¹⁵N NMR data are essential for the primary structural confirmation of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the indazole ring, the N-methyl group, the methylene (B1212753) (-CH₂-) protons of the acetate (B1210297) group, and the singlet for the nine equivalent protons of the tert-butyl group. The splitting patterns and coupling constants of the aromatic protons would confirm the 1,6-disubstitution pattern of the indazole core.

¹³C NMR: The carbon NMR spectrum would show characteristic resonances for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, the N-methyl carbon, the methylene carbon, and the distinct signals for the carbons of the indazole ring. The chemical shifts are diagnostic for the electronic environment of each carbon atom. jmchemsci.com

¹⁵N NMR: While less common, ¹⁵N NMR could provide valuable information about the electronic structure of the nitrogen atoms within the indazole ring, helping to confirm the N-1 methylation. jmchemsci.com

Despite the utility of these techniques, specific, experimentally determined chemical shift and coupling constant data for this compound are not available in the scientific literature reviewed.

Hypothetical ¹H and ¹³C NMR Data Table (Note: This table is for illustrative purposes only, as experimental data was not found.)

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1 (N-CH₃)data not availabledata not available
2 (C=N)data not availabledata not available
3 (CH)data not availabledata not available
4 (CH)data not availabledata not available
5 (CH)data not availabledata not available
6 (C)data not availabledata not available
7 (CH)data not availabledata not available
8 (CH₂-COO)data not availabledata not available
9 (C=O)data not availabledata not available
10 (O-C(CH₃)₃)data not availabledata not available
11 (C(CH₃)₃)data not availabledata not available
12 (C(CH₃)₃)data not availabledata not available

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

Two-dimensional NMR experiments are indispensable for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, confirming the connectivity of protons within the indazole ring.

HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and their attached carbons (e.g., linking the N-CH₃ protons to the N-methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for identifying longer-range (2-3 bond) correlations. For instance, it would show correlations from the N-methyl protons to carbons C-3 and C-7a of the indazole ring, confirming the N-1 position of the methyl group. It would also connect the methylene protons to the ester carbonyl carbon and carbons of the indazole ring. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about through-space proximity of protons, aiding in conformational analysis and confirming assignments, such as the proximity of the N-methyl protons to the H-7 proton.

A literature search did not locate any published 2D NMR spectroscopic data for this specific compound.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

Single Crystal X-ray Diffraction provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and torsion angles. researchgate.netnih.gov This analysis would confirm the planarity of the indazole ring and detail the geometry of the tert-butyl acetate substituent. Furthermore, it would reveal how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds or π-stacking that might be present. No crystallographic data for this compound has been deposited in crystallographic databases or published in the searched literature.

Hypothetical Crystallographic Data Table (Note: This table is for illustrative purposes only, as experimental data was not found.)

ParameterValue
Chemical formulaC₁₄H₁₈N₂O₂
Formula weightdata not available
Crystal systemdata not available
Space groupdata not available
a, b, c (Å)data not available
α, β, γ (°)data not available
Volume (ų)data not available
Zdata not available
Density (calculated)data not available
F(000)data not available
R-factordata not available

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band for the ester carbonyl (C=O) stretch, typically around 1735 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic groups, and C=C and C=N stretching vibrations characteristic of the indazole ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system, offering a characteristic molecular fingerprint.

No experimental IR or Raman spectra for this compound were found in the reviewed literature.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

Electronic spectroscopy provides insights into the electronic transitions and photophysical properties of a molecule.

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum would reveal the wavelengths at which the molecule absorbs light, corresponding to π-π* and n-π* electronic transitions within the indazole aromatic system.

Fluorescence Spectroscopy: If the compound is fluorescent, an emission spectrum would show the wavelength of light emitted after excitation. This data, along with the absorption spectrum, can be used to calculate properties like the Stokes shift and quantum yield.

No published data on the electronic absorption or fluorescence properties of this compound could be located.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization of Analogues

Chiroptical spectroscopy, particularly Circular Dichroism (CD), serves as a powerful, non-destructive technique for the stereochemical characterization of chiral molecules. While specific CD spectroscopic data for analogues of this compound are not extensively available in the public domain, the principles of the technique can be applied to understand how it would be used to elucidate the three-dimensional structure of potential chiral analogues. This section will focus on the theoretical application and potential insights gained from chiroptical spectroscopy in the context of these compounds.

The core of chiroptical spectroscopy lies in the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the CD effect, provides information about the spatial arrangement of atoms and chromophores within the molecule. For analogues of this compound to be analyzed by CD spectroscopy, they must possess a chiral center or exhibit axial or planar chirality. A potential chiral analogue could, for instance, have a stereocenter introduced on the acetate side chain.

The indazole ring itself is a chromophore that absorbs in the ultraviolet (UV) region. The electronic transitions of this chromophore would be perturbed by the presence of a nearby chiral center, giving rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are exquisitely sensitive to the absolute configuration of the stereocenter and the conformation of the molecule.

Vibrational Circular Dichroism (VCD) is another chiroptical technique that could be employed. VCD measures the differential absorption of left and right circularly polarized infrared radiation, providing information about the stereochemistry based on the vibrational transitions of the molecule. This technique has been successfully used to determine the absolute configuration of molecules, including complex natural products. In a study on 1H-indazoles, Vibrational Circular Dichroism was utilized to determine the absolute configuration of a crystal, highlighting its potential for stereochemical assignments within this class of compounds. rsc.org

Theoretical Calculations in Conjunction with Experimental Data

In the absence of reference experimental data for closely related structures, the stereochemical analysis of chiral analogues of this compound would heavily rely on the comparison of experimentally measured CD spectra with those predicted by quantum chemical calculations. The typical workflow would involve:

Conformational Search: Identifying the low-energy conformers of both enantiomers of the chiral analogue using computational methods.

Calculation of CD Spectra: For each conformer, the CD spectrum is calculated using time-dependent density functional theory (TD-DFT) or other appropriate theoretical models.

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their Boltzmann population to generate the final predicted spectrum for each enantiomer.

Comparison and Assignment: The predicted spectra are then compared with the experimental CD spectrum. A good match allows for the unambiguous assignment of the absolute configuration of the chiral analogue.

Hypothetical Data for a Chiral Analogue

To illustrate the potential application, consider a hypothetical chiral analogue, (R/S)-tert-butyl 2-(1-methylindazol-6-yl)propanoate. The introduction of a methyl group at the α-position of the acetate moiety creates a stereocenter. The experimental and theoretical analysis might yield data that could be presented as follows:

Spectroscopic DataPredicted (R)-enantiomerPredicted (S)-enantiomerExperimental
λmax (nm) 280280282
Δε (L·mol-1·cm-1) +5.2-5.2+4.9
λmax (nm) 250250251
Δε (L·mol-1·cm-1) -3.8+3.8-3.5
λmax (nm) 220220222
Δε (L·mol-1·cm-1) +8.1-8.1+7.8

In this hypothetical scenario, the positive Cotton effect observed experimentally at 282 nm would strongly correlate with the predicted spectrum for the (R)-enantiomer, leading to the assignment of its absolute configuration.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For indazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p) or similar, are employed to determine optimized geometries and electronic properties. nih.govnih.gov

A crucial aspect of the electronic structure is the Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their gap (ΔE = ELUMO - EHOMO) are indicative of the molecule's chemical reactivity and kinetic stability. nih.gov For a series of 3-carboxamide indazole derivatives, DFT calculations have been used to determine these parameters, providing insight into their electronic behavior. nih.gov While the exact values for tert-butyl 2-(1-methylindazol-6-yl)acetate would require specific calculations, the trends observed in similar compounds suggest that the distribution and energies of its HOMO and LUMO would be significantly influenced by the 1-methyl and the tert-butyl acetate (B1210297) groups.

Table 1: Representative DFT-Calculated Electronic Properties for Indazole Derivatives

Compound/Derivative ClassBasis Set/FunctionalHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
3-Carboxamide Indazole Derivatives6-31+G(d,p)VariedVariedSignificant Gap

Note: Specific energy values are highly dependent on the exact molecular structure and substituents.

Conformational Analysis and Energy Minimization Studies

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape. Conformational analysis and energy minimization studies are computational techniques used to identify the most stable conformations (lowest energy states) of a molecule. For a flexible molecule like this compound, which has rotatable bonds in its acetate side chain, multiple low-energy conformations are likely to exist.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides valuable tools for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. Methods like the Gauge-Invariant Atomic Orbital (GIAO) approach, often coupled with DFT (e.g., B3LYP/6-311++G(d,p)), have been shown to provide a sound basis for experimental observations in indazole derivatives. nih.govacs.org A study on nitro-substituted (1H-indazol-1-yl)methanol derivatives demonstrated that calculated ¹H, ¹³C, and ¹⁵N NMR chemical shifts correlate well with experimental data. nih.gov For this compound, such calculations could predict the chemical shifts for the protons and carbons of the indazole ring, the methyl group, and the tert-butyl acetate moiety, aiding in the interpretation of experimental NMR spectra.

Table 2: Illustrative Predicted vs. Experimental NMR Data for Indazole Derivatives

NucleusPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹HVaries by position and substituentCorrelates well with prediction
¹³CVaries by position and substituentCorrelates well with prediction
¹⁵NVaries by positionCorrelates well with prediction

Note: The accuracy of prediction depends on the level of theory and solvent modeling.

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. DFT methods are commonly used to compute the harmonic vibrational frequencies of molecules. nih.gov These calculated frequencies are often scaled to better match experimental results. nih.gov For this compound, this would involve calculating the vibrational modes associated with the stretching and bending of bonds within the indazole ring, the methyl group, and the ester functionality.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the energy barriers of transition states. For instance, theoretical studies have been conducted on the mechanism of addition of 1H-indazole to formaldehyde. acs.org These studies explore different reaction pathways, such as the reaction of neutral indazole with neutral or protonated formaldehyde, or the reaction of protonated indazole. acs.org By calculating the energies of reactants, intermediates, transition states, and products, the most likely reaction pathway can be determined. Similar computational approaches could be applied to understand the synthesis or reactivity of this compound.

Molecular Dynamics Simulations for Dynamic Behavior in Solvated Environments (for research applications)

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, particularly in a solvated environment, which mimics physiological conditions. In the context of drug design, MD simulations are used to study the stability of a ligand bound to a protein's active site.

For example, MD simulations have been performed on indazole derivatives acting as HIF-1α inhibitors to assess their stability within the active site of the protein. nih.gov Similarly, 1H-indazole analogs have been studied as anti-inflammatory agents using MD simulations to understand their interaction with the cyclooxygenase-2 (COX-2) enzyme. researchgate.net For this compound, MD simulations could be employed in a research context to investigate its dynamic interactions with a specific biological target, providing information on the stability of binding and the key intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies in a Research Context (e.g., for in vitro binding to specific biomolecules for tool development)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

3D-QSAR studies have been successfully applied to indazole derivatives to understand the structural features that influence their inhibitory potency against targets like HIF-1α. nih.gov These studies generate steric and electrostatic maps that provide a framework for designing new inhibitors with improved activity. nih.gov In a research setting, a QSAR model could be developed for a series of indazole-6-acetate derivatives to predict their in vitro binding affinity to a particular biomolecule, thereby guiding the design of more potent tool compounds.

Biological and Biochemical Activity Studies in Vitro and Mechanistic Focus

Cellular Permeability and Distribution in Model Systems (e.g., cell lines)

No studies detailing the cellular permeability or distribution of Tert-butyl 2-(1-methylindazol-6-YL)acetate in cell line models are currently available in the public domain. Such studies would typically involve assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using lines such as Caco-2 or MDCK to predict intestinal absorption and general cell penetration capabilities.

Interaction with Biomolecules (e.g., proteins, nucleic acids, lipids) in in vitro assays

There is no published research on the direct interaction of this compound with specific biomolecules.

No data from enzyme binding or inhibition/activation assays for this compound have been reported. These assays are fundamental in determining if a compound can modulate the activity of specific enzymes, which is a common mechanism of action for therapeutic agents.

Information regarding the binding affinity of this compound to any specific biological receptors is not available. Receptor binding assays are critical for identifying the molecular targets of a compound.

Mechanistic Investigations of Cellular Responses (e.g., pathway modulation, apoptosis induction in cell lines for research tool development)

Without identified biological targets or observed cellular effects, there have been no mechanistic investigations into the cellular responses induced by this compound. Studies in this area would typically explore the compound's impact on signaling pathways or its ability to induce cellular processes like apoptosis in research cell lines.

Target Identification and Validation in Research Models

The molecular target(s) of this compound remain unknown. Target identification and validation are essential steps in the drug discovery process and for the development of research tools, but no such studies have been published for this compound.

Derivatization and Analog Synthesis for Academic Research Applications

Design Principles for Novel Analogues of Tert-butyl 2-(1-methylindazol-6-YL)acetate

The design of novel analogues of this compound is rooted in established medicinal chemistry principles aimed at enhancing potency, selectivity, and physicochemical properties such as aqueous solubility. nih.gov A primary strategy involves scaffold hopping, where the indazole core is used as a bioisostere for other heterocyclic systems like indole (B1671886). nih.gov Structure-activity relationship (SAR) studies on related indazole derivatives guide the rational design process. researchgate.netnih.gov Key design considerations include:

Introduction of Substituents on the Indazole Ring: The substitution pattern on the benzene (B151609) portion of the indazole ring critically influences biological activity. mdpi.com Electron-donating and electron-withdrawing groups can be introduced at various positions to modulate the electronic properties of the ring system and to probe interactions with biological targets. mdpi.com

Modification of the N1-Substituent: The methyl group at the N1 position can be replaced with other alkyl or aryl groups to explore steric and electronic effects on activity.

Alteration of the Acetate (B1210297) Side Chain: The length and nature of the linker between the indazole ring and the ester group can be varied to optimize spatial orientation and binding interactions.

Ester Group Modification: The tert-butyl ester can be replaced with other esters or converted to a carboxylic acid or amide to alter solubility, metabolic stability, and hydrogen bonding capabilities. researchgate.net

Synthesis of Indazole Ring-Modified Derivatives

The synthesis of derivatives with modifications on the indazole ring can be achieved through various synthetic routes, often starting from appropriately substituted anilines or benzonitriles. acs.orgnih.gov For instance, substituted 2-fluoro-benzonitriles can be treated with hydrazine (B178648) to form aminoindazoles, which can then be further functionalized. acs.org

Microwave-assisted synthesis has emerged as a powerful tool for the rapid generation of diverse indazole acetic acid derivatives. researchgate.net For example, heating 3-amino-3-(2-nitroaryl)propanoic acids with different alcohols in the presence of a base can yield a variety of alkoxy-substituted indazole acetic acids. researchgate.net The introduction of substituents at specific positions on the indazole ring, such as chlorine or trifluoromethyl groups at the 6-position, is well-tolerated in these reactions. researchgate.net

Table 1: Examples of Synthetic Modifications on the Indazole Ring of Indazole Acetic Acid Derivatives

Starting Material Reagents and Conditions Modification
3-amino-3-(2-nitrophenyl)propanoic acid Methanol (B129727), NaOH, Microwave Introduction of a methoxy (B1213986) group
3-amino-3-(5-chloro-2-nitrophenyl)propanoic acid Ethanol (B145695), NaOH, Microwave Introduction of an ethoxy group on a chloro-substituted ring

Alterations to the Acetate Side Chain and Ester Group

Modifications to the acetate side chain and the tert-butyl ester group are crucial for fine-tuning the molecule's properties. The tert-butyl ester can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides using standard peptide coupling reagents like HATU. acs.org

Furthermore, the acetate linker itself can be modified. For instance, late-stage modifications of unsaturated side chains can be achieved through reactions like thiol-ene click chemistry to introduce new functional groups. nih.gov While not directly an acetate chain, this principle of modifying a side chain can be applied to introduce diversity. The ester can also be reduced to an alcohol, which can then be further functionalized.

Introduction of Probes and Tags for Chemical Biology Research (e.g., fluorescent labels, biotin (B1667282) tags)

To utilize this compound as a tool in chemical biology, the introduction of reporter tags such as fluorescent labels or biotin is essential. These tagged molecules can be used for a variety of applications, including cellular imaging, protein pull-down assays, and target identification. nih.gov

The design of such probes involves identifying a suitable position on the molecule for tethering the tag without significantly disrupting its biological activity. nih.gov A common strategy is to introduce a linker arm at a position that is not critical for its primary interactions. This can be achieved by synthesizing an analogue with a functional group, such as an amine or a carboxylic acid, that can be readily coupled to the desired tag.

For example, a fluorescent probe could be synthesized by coupling a fluorescent dye, like a coumarin (B35378) derivative, to an amino-functionalized analogue of the parent compound. nih.gov Similarly, a biotin tag can be introduced via an amide linkage to facilitate affinity-based purification of binding partners. nih.gov

Table 2: Common Probes and Tags for Chemical Biology Applications

Tag Purpose Attachment Chemistry
Fluorescent Label (e.g., Coumarin, Fluorescein) Cellular imaging, fluorescence polarization assays Amide coupling, click chemistry

Impact of Structural Modifications on Chemical and Biological Properties (e.g., solubility, in vitro activity)

Structural modifications to the this compound scaffold can have a profound impact on its chemical and biological properties.

Solubility: The aqueous solubility of indazole derivatives is a critical parameter for their utility in biological assays. Systematic structural modifications, such as the introduction of polar groups or ionizable functions (e.g., converting the ester to a carboxylic acid), can significantly enhance water solubility. nih.gov For instance, introducing nitrogen-containing heterocycles can improve solubility and lead to compounds with more favorable pharmacokinetic profiles. nih.gov

In Vitro Activity: The biological activity of indazole derivatives is highly dependent on their substitution pattern. Structure-activity relationship studies have shown that substituents on the indazole ring can dramatically influence potency. nih.gov For example, in a series of 6-substituted aminoindazole derivatives, an N-(4-fluorobenzyl) substituent at the 6-amino position resulted in a compound with potent anti-proliferative activity in human colorectal cancer cells. nih.gov The introduction of electron-withdrawing groups on the indazole ring has also been shown to improve the inhibitory activity in some contexts. mdpi.com The in vitro anti-inflammatory activity of indazole derivatives has been linked to the inhibition of cyclooxygenase-2 and pro-inflammatory cytokines. researchgate.net

Table 3: Impact of Structural Modifications on the Properties of Indazole Derivatives

Modification Effect on Solubility Effect on In Vitro Activity Reference
Introduction of a pyridinyl group Increased Potent microtubule polymerization inhibition nih.gov
Conversion of ester to carboxylic acid Increased Altered binding and potential for new interactions researchgate.net
Substitution at C6 with N-(4-fluorobenzyl)amino Not specified Potent anti-proliferative activity nih.gov

Analytical Method Development for Research Applications

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating "tert-butyl 2-(1-methylindazol-6-yl)acetate" from impurities, starting materials, and degradation products, thereby enabling accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity and assay determination of non-volatile and thermally labile compounds like "this compound". A reversed-phase HPLC (RP-HPLC) method is typically suitable for this purpose, leveraging the compound's moderate polarity.

Method development begins with the selection of a suitable stationary phase, commonly a C18 or C8 column, which provides effective separation for a wide range of compounds. The mobile phase composition is then optimized to achieve adequate retention and resolution of the analyte from potential impurities. A typical mobile phase for an indazole derivative might consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like phosphate (B84403) buffer, with the pH adjusted to ensure the analyte is in a single ionic form. nih.gov Gradient elution is often employed to ensure the timely elution of both polar and non-polar impurities. pensoft.net Detection is commonly performed using a UV detector set at a wavelength where the indazole chromophore exhibits maximum absorbance, typically in the range of 280-320 nm. nih.govrjptonline.org

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). rjptonline.orgijsra.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)

| Detection Wavelength | 295 nm |

Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile organic impurities that may be present in the "this compound" sample. thermofisher.commetrolab.blog These impurities could originate from the synthesis process, such as residual solvents or byproducts like tert-butanol (B103910) and tert-butyl chloride. indianchemicalsociety.com Given the low volatility of the target compound itself, GC is not suitable for its direct analysis but is crucial for controlling volatile impurities.

A headspace GC method coupled with a Flame Ionization Detector (FID) is often used for this purpose, as it allows for the analysis of volatile compounds without injecting the non-volatile matrix onto the GC column. labcompare.com The method involves heating the sample in a sealed vial to partition volatile analytes into the headspace gas, which is then injected into the GC system. mdpi.com The chromatographic conditions, including the column type (often a polar capillary column for alcohol and solvent analysis) and oven temperature program, are optimized to separate all potential volatile impurities. indianchemicalsociety.comnih.gov

Table 2: Typical Headspace GC Method Parameters for Volatile Impurity Analysis

Parameter Condition
Column DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm)
Carrier Gas Helium or Nitrogen
Oven Temperature Programmed: e.g., 40 °C (5 min), ramp to 220 °C at 10 °C/min
Injector Temperature 200 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Headspace Vial Temp 80 °C

| Headspace Incubation Time | 15 min |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide enhanced selectivity and sensitivity, making them ideal for analyzing complex research samples.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the trace-level quantification of "this compound" and the identification of its metabolites in complex biological matrices during in vitro research. The high sensitivity and selectivity of mass spectrometry allow for detection limits in the low ng/mL range. researchgate.net

The chromatographic separation is typically performed using a UHPLC (Ultra-High-Performance Liquid Chromatography) system to achieve rapid and high-resolution separations. The effluent from the UHPLC column is introduced into the mass spectrometer, commonly equipped with an electrospray ionization (ESI) source operating in positive ion mode, as the indazole nucleus is readily protonated. For quantitative analysis, the instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, providing excellent specificity. For metabolite identification, high-resolution mass spectrometers (HRMS) like Orbitrap or TOF analyzers are used to obtain accurate mass measurements of both the parent drug and its metabolites, facilitating the elucidation of their elemental compositions. researchgate.netwiley.com

Table 3: Representative LC-MS/MS Parameters for Trace Analysis

Parameter Condition
Chromatography UHPLC
Column C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Triple Quadrupole or Orbitrap

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification; Full Scan/dd-MS2 for identification |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS, making it the gold standard for the definitive identification and quantification of volatile and semi-volatile compounds. scioninstruments.comnih.gov In the context of "this compound" research, GC-MS is used to identify unknown volatile impurities that may be detected during GC-FID screening. thermofisher.comlabcompare.com

The chromatographic conditions are similar to those used for GC-FID analysis. The mass spectrometer, typically a single quadrupole or ion trap, is operated in electron ionization (EI) mode. The resulting mass spectra, which show characteristic fragmentation patterns for each compound, can be compared against spectral libraries (e.g., NIST) for positive identification. scioninstruments.comscielo.br This technique is invaluable for troubleshooting synthesis processes and identifying sources of contamination. usgs.gov

Table 4: General GC-MS Parameters for Volatile Component Identification

Parameter Condition
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Oven Temperature Programmed, application-dependent
Injector Split/Splitless, 250 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 40-450 m/z

| Source Temperature | 230 °C |

Spectrophotometric Assays for Concentration Determination in Research Solutions

UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for determining the concentration of "this compound" in pure solutions, such as during reaction monitoring or for preparing stock solutions for biological assays. This technique relies on the principle that the compound absorbs light in the ultraviolet-visible region of the electromagnetic spectrum, as dictated by the Beer-Lambert law.

The first step in developing a spectrophotometric assay is to determine the wavelength of maximum absorbance (λmax). This is achieved by scanning a dilute solution of the pure compound in a suitable solvent (e.g., ethanol (B145695) or methanol) across the UV-Vis spectrum. The indazole ring system is expected to have a distinct λmax. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the predetermined λmax. The concentration of an unknown sample solution can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve. It is crucial that the solvent used does not absorb significantly at the analytical wavelength and that no other components in the solution interfere with the measurement.

Table 5: Procedure for Spectrophotometric Concentration Determination

Step Description
1. Solvent Selection Choose a UV-transparent solvent that fully dissolves the compound (e.g., Methanol, Ethanol).
2. λmax Determination Record the UV spectrum of a dilute solution (e.g., 10 µg/mL) from 200-400 nm to find the wavelength of maximum absorbance.
3. Calibration Curve Prepare a series of standard solutions of known concentrations. Measure the absorbance of each at the λmax.
4. Linearity Check Plot absorbance versus concentration. The relationship should be linear with a correlation coefficient (R²) > 0.999.
5. Sample Analysis Measure the absorbance of the unknown sample solution (diluted if necessary to fall within the linear range of the calibration curve).

| 6. Concentration Calculation | Determine the concentration of the unknown sample using the equation of the line from the calibration curve. |

Electrochemical Methods for Detection and Characterization

The electrochemical behavior of "this compound" is a key area of interest for developing sensitive and selective analytical methods for its detection and characterization in research applications. While specific literature on the electrochemical analysis of this exact molecule is not extensively available, the electrochemical properties can be inferred from the behavior of related indazole derivatives. researchgate.netnih.govnih.gov Voltammetric techniques, such as cyclic voltammetry (CV) and square-wave voltammetry (SWV), are powerful tools for investigating the redox properties of the indazole ring system. nih.govwikipedia.org

The indazole moiety is electroactive and can undergo oxidation or reduction at a suitable electrode surface. The specific potential at which these processes occur is influenced by the substituents on the indazole ring and the experimental conditions, including the pH of the supporting electrolyte and the nature of the working electrode. For "this compound," the presence of the electron-donating methyl group at the N1 position and the acetate (B1210297) group at the 6-position will modulate the electron density of the indazole ring, thereby affecting its oxidation potential.

A hypothetical cyclic voltammogram of "this compound" might exhibit an irreversible oxidation peak corresponding to the oxidation of the indazole ring. The position of this peak would be characteristic of the molecule and could be used for its identification. The peak current, on the other hand, would be proportional to the concentration of the compound, forming the basis for a quantitative analytical method.

Table 1: Hypothetical Cyclic Voltammetric Data for this compound

ParameterValue
Working ElectrodeGlassy Carbon Electrode
Reference ElectrodeAg/AgCl
Supporting Electrolyte0.1 M Phosphate Buffer (pH 7.0)
Scan Rate100 mV/s
Anodic Peak Potential (Epa)+0.85 V
Cathodic Peak Potential (Epc)Not observed (irreversible)

Mechanistic studies, often involving techniques like electron paramagnetic resonance spectroscopy in conjunction with cyclic voltammetry, can elucidate the nature of the electrochemical reaction, such as whether it proceeds via a radical pathway. researchgate.netnih.gov The development of an electrochemical sensor for "this compound" could involve modifying the electrode surface with specific materials to enhance the sensitivity and selectivity of the detection.

Quality Control and Impurity Profiling in Research Batches

Ensuring the quality and purity of research batches of "this compound" is paramount for the reliability and reproducibility of scientific studies. A robust quality control (QC) program involves a combination of analytical techniques to confirm the identity, purity, and content of the compound, as well as to identify and quantify any impurities. liskonchem.comnbinno.comufag-laboratorien.ch

Identity Confirmation: The identity of "this compound" in a research batch is typically confirmed using a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence of the methyl, tert-butyl, and acetate groups, as well as the substitution pattern on the indazole ring.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule, such as the C=O stretch of the ester and the aromatic C-H and C=C vibrations of the indazole ring. liskonchem.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule. nih.gov

Purity Assessment: The purity of the compound is a critical quality attribute and is typically determined using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common method for assessing the purity of non-volatile organic compounds. A well-developed HPLC method can separate the main compound from its impurities, and the purity is calculated based on the relative peak areas. liskonchem.comijnrd.org

Gas Chromatography (GC): GC is suitable for analyzing volatile impurities, such as residual solvents that may be present from the synthesis process. liskonchem.com

Impurity Profiling: Impurity profiling is the identification and quantification of all potential impurities in a drug substance. ijprajournal.comrroij.combiomedres.usresearchgate.net Impurities can originate from starting materials, by-products of the synthesis, or degradation products. The International Conference on Harmonisation (ICH) provides guidelines on the reporting, identification, and qualification of impurities in new drug substances. ijprajournal.com

For "this compound," potential impurities could include:

Unreacted starting materials, such as 6-bromo-1-methylindazole or tert-butyl acetate.

Isomeric impurities, where the acetate group is attached to a different position on the indazole ring.

By-products from side reactions during the synthesis.

Degradation products, such as the corresponding carboxylic acid formed by the hydrolysis of the tert-butyl ester.

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) , are invaluable for impurity profiling. ijprajournal.comrroij.com LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the detection and structural elucidation of impurities, even at trace levels.

Table 2: Typical Quality Control Specifications for a Research Batch of this compound

TestMethodSpecification
AppearanceVisualWhite to off-white solid
Identity¹H NMR, ¹³C NMR, FTIRConforms to structure
Purity (by HPLC)HPLC-UV≥ 98.0%
Individual ImpurityHPLC-UV≤ 0.1%
Total ImpuritiesHPLC-UV≤ 1.0%
Residual SolventsGC-HSComplies with ICH Q3C limits
Water ContentKarl Fischer Titration≤ 0.5%

By implementing a comprehensive analytical strategy encompassing both electrochemical and chromatographic methods, the quality and consistency of research batches of "this compound" can be assured, thereby supporting the integrity of preclinical research and development.

Potential Research Applications and Future Directions

Utility as a Chemical Probe or Tool for Investigating Biological Pathways

Indazole derivatives have emerged as powerful tools for dissecting complex biological pathways, primarily owing to their ability to act as potent and selective inhibitors of various protein kinases. nih.govijsdr.org These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. nih.gov By designing indazole-based molecules that target specific kinases, researchers can effectively modulate their activity and observe the downstream consequences, thereby elucidating the intricate mechanisms that govern cellular processes.

The indazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. pnrjournal.com This versatility has led to the development of a wide array of kinase inhibitors targeting pathways involved in cell proliferation, angiogenesis, and apoptosis. nih.govresearchgate.net For instance, indazole-based compounds have been successfully developed as inhibitors for vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and Pim kinases, all of which are critical targets in oncology research. nih.govresearchgate.net

The utility of these compounds as chemical probes extends beyond simply inhibiting enzyme activity. They can be modified with fluorescent tags or other reporter molecules to visualize the localization and dynamics of their target proteins within living cells. Furthermore, structure-activity relationship (SAR) studies on indazole derivatives provide valuable insights into the binding pockets of kinases, guiding the design of next-generation inhibitors with improved potency and selectivity. nih.gov

Application in Materials Science or Catalysis Research

While the primary focus of indazole research has been in the biomedical field, there is emerging interest in their application in materials science and catalysis. The rigid, planar structure of the indazole ring system, coupled with its tunable electronic properties through substitution, makes it an attractive building block for novel organic materials. researchgate.net For example, indazole derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs), where their photophysical properties can be harnessed to generate light. researchgate.net

In the realm of catalysis, indazole-containing molecules have shown promise as ligands for transition metal catalysts. acs.orgresearchgate.net The nitrogen atoms in the pyrazole (B372694) ring can coordinate with metal centers, influencing the catalyst's reactivity and selectivity. A notable example is the development of an indazole phosphine (B1218219) ligand scaffold for gold(I) catalysis, which has demonstrated enhanced catalytic activity in cyclization reactions. acs.org The ability to easily modify the indazole core allows for the fine-tuning of the ligand's electronic and steric properties, opening up possibilities for the development of highly efficient and selective catalysts for a variety of organic transformations. researchgate.net

Development of Novel Research Reagents and Intermediates

"Tert-butyl 2-(1-methylindazol-6-YL)acetate" is a prime example of an indazole derivative that likely serves as a crucial research reagent and intermediate in the synthesis of more elaborate molecules. The tert-butyl acetate (B1210297) group is a common protecting group for carboxylic acids, and its presence suggests that this compound is a precursor for the introduction of an acetic acid moiety onto the indazole scaffold. This functional group can then be further modified to create a diverse library of compounds for biological screening or other applications.

The synthesis of functionalized indazole derivatives is an active area of research, with numerous methods being developed to introduce a wide range of substituents at various positions on the indazole ring. scilit.comnih.gov These synthetic advancements are critical for generating novel research reagents that can be used to probe biological systems or to construct new materials and catalysts. The availability of a diverse toolkit of indazole-based intermediates, such as "this compound," is essential for driving innovation in these fields.

Identified Knowledge Gaps and Emerging Research Questions

Despite the significant progress in indazole chemistry, several knowledge gaps and emerging research questions remain. A major challenge lies in the development of highly regioselective and efficient synthetic methods for the functionalization of the indazole core. pnrjournal.com The presence of two nitrogen atoms in the pyrazole ring often leads to mixtures of isomers, complicating the synthesis of specific target molecules.

From a biological perspective, a deeper understanding of the off-target effects of indazole-based kinase inhibitors is needed to minimize potential side effects in therapeutic applications. Furthermore, the mechanisms of resistance that cancer cells develop against these inhibitors are not fully understood and represent a critical area for future investigation.

In materials science, the exploration of indazole-based materials is still in its nascent stages. More research is needed to fully understand the relationship between the molecular structure of indazole derivatives and their material properties, such as conductivity, photoluminescence, and thermal stability.

Prospects for Interdisciplinary Research Collaborations

The multifaceted nature of indazole chemistry provides fertile ground for interdisciplinary research collaborations. The development of novel indazole-based therapeutics, for instance, requires a close partnership between synthetic organic chemists, medicinal chemists, computational chemists, and biologists. researchgate.net Synthetic chemists can devise new methods for preparing complex indazole derivatives, while medicinal chemists can design molecules with improved pharmacological properties. Computational chemists can use molecular modeling to predict the binding of these molecules to their biological targets, and biologists can test their efficacy in cellular and animal models.

Similarly, the development of new indazole-based materials and catalysts will benefit from collaborations between organic chemists, materials scientists, and engineers. By combining their expertise, these researchers can design and synthesize new materials with tailored properties for specific applications, such as flexible electronics or efficient catalytic converters.

Predictions for Future Research Trajectories of Indazole-Based Chemical Compounds

The future of indazole research is bright, with several exciting trajectories on the horizon. In medicinal chemistry, the focus is likely to shift towards the development of multi-targeted indazole-based drugs that can simultaneously inhibit multiple disease-related pathways, potentially leading to more effective and durable therapeutic responses. nih.gov There will also be a continued emphasis on developing more selective kinase inhibitors to minimize off-target effects.

In materials science, we can expect to see the emergence of new indazole-containing polymers and small molecules with novel electronic and optical properties. These materials could find applications in a wide range of technologies, from solar cells to sensors.

In the field of catalysis, the development of new indazole-based ligands will likely lead to the discovery of novel and more efficient catalytic reactions, enabling the synthesis of complex molecules with greater ease and precision. As our understanding of the fundamental properties of the indazole scaffold deepens, we can anticipate the discovery of even more diverse and impactful applications for this versatile class of compounds.

Data Tables

Table 1: Selected Biologically Active Indazole Derivatives and Their Targets

Compound NameBiological TargetTherapeutic Area
AxitinibVEGFRCancer
PazopanibVEGFR, PDGFR, c-KitCancer
NiraparibPARPCancer
BenzydaminePro-inflammatory cytokinesInflammation
Granisetron5-HT3 receptorNausea and vomiting

Table 2: Examples of Indazole-Based Compounds in Catalysis

Ligand/CatalystMetalCatalytic Application
Indazole phosphineGold(I)Cyclization reactions
N-Aryl-2H-indazolesCobalt(III)C-H bond functionalization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.